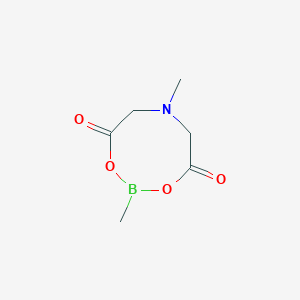![molecular formula C12H8BrN3 B1509815 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1380331-12-3](/img/structure/B1509815.png)
7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
概要
説明
7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a phenyl group attached to a triazolo[1,5-A]pyridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-phenylpyridine-3-carbonitrile with hydrazine hydrate in the presence of a brominating agent[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher yields and efficiency. The choice of solvent, temperature, and reaction time are optimized to maximize the production rate while minimizing by-products.
化学反応の分析
Types of Reactions: 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different heterocyclic structure.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Nitro- or halogenated phenyl derivatives.
科学的研究の応用
7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular environment.
類似化合物との比較
7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazolo[1,5-A]pyridines, such as 2-phenyl-[1,2,4]triazolo[1,5-A]pyridine and 7-chloro-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine.
Uniqueness: The presence of the bromine atom in this compound provides unique chemical reactivity and potential biological activity compared to its chlorinated or non-halogenated counterparts.
特性
IUPAC Name |
7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-6-7-16-11(8-10)14-12(15-16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINDHFKEGLBYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737641 | |
| Record name | 7-Bromo-2-phenyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380331-12-3 | |
| Record name | 7-Bromo-2-phenyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5-phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B1509753.png)
![N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide](/img/structure/B1509754.png)



![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B1509770.png)

![2-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B1509793.png)

![Methyl 1-(((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)cyclopropanecarboxylate](/img/structure/B1509800.png)

![Ethyl 3-(4-amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanecarboxylate](/img/structure/B1509811.png)
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1509817.png)
